N-Boc-(+/-)-3-氨基戊-4-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

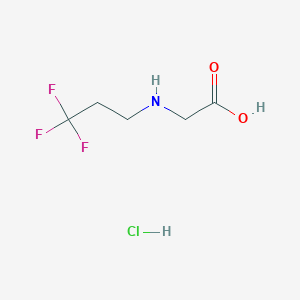

N-Boc-(+/-)-3-aminopent-4-enoic acid is a compound that involves the N-Boc protection of amines, amino acids, and peptides . The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Synthesis Analysis

The synthesis of N-Boc-(+/-)-3-aminopent-4-enoic acid involves a mild, non-acidic process from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .Molecular Structure Analysis

The molecular structure of N-Boc-(+/-)-3-aminopent-4-enoic acid involves the N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate .Chemical Reactions Analysis

The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis

The N-Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .科学研究应用

肽合成中的 N-Boc 氨基酸:N-Boc 氨基酸由于其抗差向异构化的特性,在肽合成中至关重要。N-Boc 部分是一个重要的胺保护基,特别是对于 Merrifield 固相肽合成。该合成过程涉及用特定酸裂解 N-Boc 基团,证明了这些化合物在肽构建中的多功能性和重要性 (Heydari 等,2007).

氟化氨基酸衍生物的合成:Boc 保护氨基酸的不对称烷基化导致氟化氨基酸衍生物的形成。这些衍生物对于开发具有潜在药理特性的新化合物具有重要意义。合成过程还涉及最小化差向异构化和优化产率的步骤 (Shendage 等,2005).

新型非天然氨基酸的开发:N-Boc 保护的氨基酸已被用于合成新型非天然氨基酸,如 4-氨基-3-(氨基甲基)苯甲酸 (AmAbz)。这些氨基酸充当组合化学中肽模拟物和支架的构建模块,突出了 N-Boc 氨基酸在创建不同的分子结构中的多功能性 (Pascal 等,2000).

复杂氨基酸的会聚合成:N-Boc 氨基酸已被用于对映-N-Boc-ADDA 等复杂化合物的会聚合成。这种方法利用交叉复分解等高效方法,展示了 N-Boc 氨基酸在合成多功能靶标中的作用 (Meiries & Marquez,2008).

β2,3-氨基酸的合成:N-Boc 氨基酸用于创建对映纯的 β2,3-氨基酸,证明了它们在生产立体化学复杂分子中的作用。该过程涉及烷基化 N(Boc)-β3-氨基腈和操纵氰基和氨基,突出了 N-Boc 氨基酸的合成多功能性 (Longobardo 等,2015).

肽合成中的天然化学连接:N-Boc 氨基酸已被用于天然化学连接,这是一种合成肽的技术。该方法涉及用 N-Boc 氨基酸封端肽,并且在肽合成中至关重要,证明了 N-Boc 氨基酸在创建复杂生物分子中的效用 (Crich & Banerjee,2007).

作用机制

Target of Action

Compounds like “3-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid” are often involved in reactions with multiple reactive groups

Mode of Action

The compound might interact with its targets through its multiple reactive groups

Biochemical Pathways

The compound might be involved in the synthesis of dipeptides

安全和危害

未来方向

The future directions of N-Boc-(+/-)-3-aminopent-4-enoic acid research could involve the development of more efficient and sustainable methods for N-Boc deprotection . This could include the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .

属性

IUPAC Name |

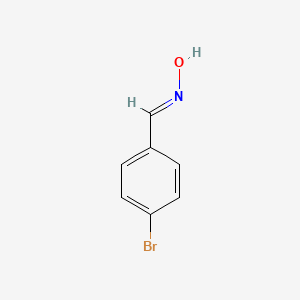

3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTGANYMYTZCKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/no-structure.png)

![2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631844.png)

![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)

![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2631855.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)